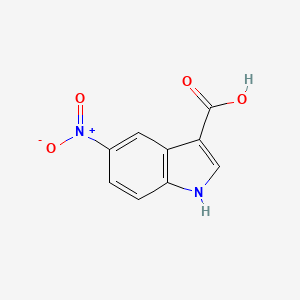

5-nitro-1H-indole-3-carboxylic acid

Description

The exact mass of the compound 5-nitro-1H-indole-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64699. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-nitro-1H-indole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-nitro-1H-indole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-2-1-5(11(14)15)3-6(7)8/h1-4,10H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOJXNVTVWRZMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289821 | |

| Record name | 5-nitro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6958-37-8 | |

| Record name | 6958-37-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-nitro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Nitro-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-nitro-1H-indole-3-carboxylic acid (CAS No: 6958-37-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-nitro-1H-indole-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and materials science. The Chemical Abstracts Service (CAS) number for this compound is 6958-37-8 .[1][2][3][4] This document details its chemical and physical properties, outlines robust synthetic protocols, and explores its diverse applications, with a particular focus on its emerging role in oncology. Furthermore, this guide provides essential information on the characterization and safe handling of this compound, serving as a vital resource for laboratory professionals.

Introduction

Indole and its derivatives are fundamental scaffolds in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of a nitro group onto the indole ring, as seen in 5-nitro-1H-indole-3-carboxylic acid, significantly modulates its electronic properties, enhancing its utility as a versatile synthetic intermediate.[5] This modification opens avenues for the synthesis of novel compounds with potential therapeutic applications, including anti-inflammatory, antioxidant, and antitumor activities.[6] This guide aims to provide a detailed exploration of this valuable compound, from its synthesis to its application, to empower researchers in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-nitro-1H-indole-3-carboxylic acid is paramount for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 6958-37-8 | [1][3][7] |

| Molecular Formula | C₉H₆N₂O₄ | [1][2] |

| Molecular Weight | 206.15 g/mol | [3] |

| Appearance | Light brown to brown solid | [3] |

| Melting Point | 276-278 °C (decomposition) | [6][7] |

| Boiling Point (Predicted) | 520.8 ± 30.0 °C | [6][7] |

| Density (Predicted) | 1.632 ± 0.06 g/cm³ | [6][7] |

| pKa (Predicted) | 3.38 ± 0.30 | [6][7] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and dimethylformamide. | [6] |

Synthesis of 5-nitro-1H-indole-3-carboxylic acid

The synthesis of 5-nitro-1H-indole-3-carboxylic acid can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Below are two common and reliable synthetic protocols.

Method 1: Direct Nitration of Indole-3-carboxylic acid

This method involves the electrophilic nitration of the readily available indole-3-carboxylic acid. The nitro group is directed to the 5-position of the indole ring.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Dissolution: Dissolve indole-3-carboxylic acid in a suitable acidic solvent, such as sulfuric acid, under controlled temperature conditions (e.g., an ice bath to maintain 0-5 °C).

-

Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the stirred solution. The temperature should be carefully monitored and maintained throughout the addition to prevent over-nitration and side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Isolation and Purification: Collect the crude product by filtration, wash thoroughly with cold water to remove any residual acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure 5-nitro-1H-indole-3-carboxylic acid.

Method 2: Hydrolysis of 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone

This alternative two-step approach involves the initial formation of a trifluoroethanone derivative followed by hydrolysis to yield the desired carboxylic acid. This method can offer advantages in terms of yield and purity.

-

Starting Material: Begin with 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone.

-

Hydrolysis: Dissolve the starting material in a 40% aqueous sodium hydroxide (NaOH) solution.

-

Heating: Heat the reaction mixture to 60 °C and stir for approximately 3 hours.[3]

-

Cooling and Acidification: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly add a 1N hydrochloric acid (HCl) solution to acidify the mixture to a pH of approximately 3, which will precipitate the product.[3]

-

Isolation: Collect the precipitate by filtration and wash the filter cake with water.[3]

-

Drying: Dry the collected solid to obtain 5-nitro-1H-indole-3-carboxylic acid as a brown solid.[3]

Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 5-nitro-1H-indole-3-carboxylic acid. The following spectroscopic techniques are typically employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the indole ring and the carboxylic acid proton. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (around 12 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid group (typically in the range of 165-185 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum is particularly useful for identifying the functional groups present. Key absorptions include a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹), a strong C=O stretch (around 1690-1760 cm⁻¹), and characteristic bands for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[8][9]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For 5-nitro-1H-indole-3-carboxylic acid, the expected molecular ion peak [M+H]⁺ would be observed at m/z 207.[3]

Applications in Research and Drug Development

5-nitro-1H-indole-3-carboxylic acid serves as a valuable building block for the synthesis of more complex molecules with a wide range of biological activities.[5]

Anticancer Drug Discovery

A significant area of application for derivatives of 5-nitro-1H-indole-3-carboxylic acid is in the development of novel anticancer agents. The indole scaffold is a well-established "privileged structure" in medicinal chemistry, and the nitro group can be a key pharmacophore or a handle for further chemical modifications.

For instance, various indole derivatives have shown promise as potent antitumor agents.[10] Research has indicated that certain indole compounds can induce apoptosis in cancer cells.

Intermediate in Organic Synthesis

Beyond its direct biological applications, 5-nitro-1H-indole-3-carboxylic acid is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.[6] The carboxylic acid and nitro functionalities provide reactive sites for various chemical transformations, allowing for the construction of complex molecular architectures.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7][11] Avoid contact with skin and eyes.[11] Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep away from strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Hazard Statements (General for related compounds):

-

May be harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.[7]

Precautionary Statements (General for related compounds):

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If skin irritation occurs: Get medical advice/attention.

Conclusion

5-nitro-1H-indole-3-carboxylic acid is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug discovery. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it a valuable building block for creating novel molecules with diverse biological activities. The growing body of research highlighting the anticancer potential of its derivatives underscores the importance of further investigation into this versatile scaffold. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to facilitate and inspire future research in this exciting area.

References

-

5-Nitro-1H-indole-3-carboxylic acid - ChemBK. (2024-04-10). Available from: [Link]

-

5-NITRO-1H-INDOLE-3-CARBOXYLIC ACID | CAS - Matrix Fine Chemicals. (n.d.). Available from: [Link]

-

Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem. (n.d.). Available from: [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Publishing. (2023-09-05). Available from: [Link]

-

5-nitro-1H-indole-3-carboxylic acid - ChemSynthesis. (2025-05-20). Available from: [Link]

- ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives - Google Patents. (n.d.).

-

Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. (n.d.). Available from: [Link]

- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents. (n.d.).

-

Investigations on Anticancer and Antimalarial Activities of Indole-Sulfonamide Derivatives and In Silico Studies | ACS Omega - ACS Publications. (2021-11-18). Available from: [Link]

-

Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. (2025-01-11). Available from: [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC - PubMed Central. (n.d.). Available from: [Link]

-

Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PubMed. (2020-10-19). Available from: [Link]

-

Synthetic Protocols for Aromatic Nitration: A Review - ResearchGate. (n.d.). Available from: [Link]

-

Mass spectral studies of nitroindole compounds | TSI Journals. (n.d.). Available from: [Link]

-

IR: carboxylic acids. (n.d.). Available from: [Link]

-

Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells - ResearchGate. (2024-04-09). Available from: [Link]

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. (n.d.). Available from: [Link]

-

(PDF) Study of Hydrolysis Process from Pineapple Leaf Fibers using Sulfuric Acid, Nitric Acid, and Bentonite Catalysts - ResearchGate. (2026-01-12). Available from: [Link]

-

Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity - MDPI. (n.d.). Available from: [Link]

-

Indole Test Protocol - American Society for Microbiology. (2009-12-08). Available from: [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. (2018-01-01). Available from: [Link]

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues - Der Pharma Chemica. (n.d.). Available from: [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024-07-30). Available from: [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Available from: [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025-02-22). Available from: [Link]

-

Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives - YouTube. (2024-03-14). Available from: [Link]

Sources

- 1. 5-Nitro-1H-indole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. 5-NITRO-1H-INDOLE-3-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]

- 3. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

Technical Guide: 5-Nitro-1H-indole-3-carboxylic Acid

The following technical guide details the physicochemical profile, synthesis, and application of 5-nitro-1H-indole-3-carboxylic acid .

Physicochemical Characterization, Synthetic Pathways, and Pharmaceutical Utility[1][2]

Part 1: Executive Summary & Critical Data Verification[2]

5-nitro-1H-indole-3-carboxylic acid is a critical heterocyclic building block used primarily in the development of kinase inhibitors (e.g., IDO1 inhibitors), neuroprotective agents (MAO-B inhibitors), and 5-HT3 receptor antagonists.[1] Its indole scaffold, functionalized with a nitro group at the C5 position and a carboxyl group at the C3 position, allows for versatile derivatization—specifically via reduction to the 5-amino analogue for amide coupling.[1]

⚠️ Critical Data Alert: CAS Number Discrepancy

Researchers must exercise extreme caution regarding Commercial Chemical identifiers for this compound.[1]

-

Correct CAS for 5-nitro-1H-indole-3-carboxylic acid: 6958-37-8 [1][2]

-

Incorrect CAS (Often Confused): 20357-25-9 [1]

Part 2: Physicochemical Profile[2][6]

The molecular weight and physical constants provided below are calculated based on the standard atomic weights (IUPAC).

Molecular Identity

| Property | Data |

| IUPAC Name | 5-nitro-1H-indole-3-carboxylic acid |

| Molecular Formula | C |

| Exact Mass | 206.0328 Da |

| Molecular Weight | 206.157 g/mol |

| Appearance | Yellow to brownish crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1][2][5] |

Electronic Properties[2]

-

pKa (Calculated): ~3.38 (Carboxylic acid proton).[1] The electron-withdrawing nitro group at C5 decreases the pKa compared to unsubstituted indole-3-carboxylic acid, making it more acidic.[1]

Part 3: Synthetic Methodologies

Two primary routes exist for the synthesis of 5-nitro-1H-indole-3-carboxylic acid. Method A is recommended for high-purity research applications to avoid regioselectivity issues, while Method B is a direct functionalization route.[1]

Method A: The Trifluoroacetylation-Hydrolysis Route (High Regioselectivity)

This method utilizes 5-nitroindole as the starting material.[6][1] It avoids the formation of the 6-nitro isomer, which is a common impurity in direct nitration of indole-3-carboxylic acid.[1]

Mechanism:

-

Acylation: Friedel-Crafts acylation of 5-nitroindole with trifluoroacetic anhydride (TFAA) at the C3 position (most nucleophilic site).[1]

-

Hydrolysis: Haloform-type reaction cleaves the trifluoromethyl ketone to yield the carboxylic acid.[1]

Protocol:

-

Reagents: 5-Nitroindole (1.0 eq), Trifluoroacetic anhydride (1.2 eq), DMF (solvent).

-

Step 1: Dissolve 5-nitroindole in DMF at 0°C. Add TFAA dropwise. Stir at ambient temperature for 3 hours.

-

Intermediate Isolation: Pour into ice water. Filter the precipitate (2,2,2-trifluoro-1-(5-nitro-1H-indol-3-yl)ethan-1-one).

-

Step 2: Resuspend intermediate in 20% aqueous NaOH. Heat to reflux (or 60°C) for 4 hours.

-

Workup: Cool to 0°C. Acidify with 6N HCl to pH 3. Collect the yellow precipitate by filtration.[1] Wash with cold water and dry in vacuo.[1]

Method B: Direct Nitration (Industrial Route)

Direct nitration of indole-3-carboxylic acid is possible but often yields a mixture of 5-nitro and 6-nitro isomers due to the directing effects of the protonated nitrogen (meta-director) vs. the free amine.[1]

Protocol:

-

Reagents: Indole-3-carboxylic acid, Fuming HNO

, H -

Procedure: Dissolve starting material in concentrated H

SO -

Purification: Requires fractional crystallization or column chromatography to remove the 6-nitro isomer.[1]

Synthetic Workflow Diagram (DOT)

Caption: Figure 1. Regioselective synthesis of 5-nitro-1H-indole-3-carboxylic acid via the trifluoroacetyl intermediate, avoiding 6-nitro impurities.

Part 4: Analytical Characterization

To validate the synthesis, the following spectral data should be observed.

| Technique | Expected Signals / Characteristics |

| 1H NMR (DMSO-d6) | δ 12.50 (br s, 1H, COOH/NH), 8.99 (d, J=2.2 Hz, H4), 8.26 (s, 1H, H2), 8.09 (dd, J=9.0, 2.0 Hz, H6), 7.67 (d, J=9.0 Hz, H7). Note: The H4 proton is highly deshielded due to the adjacent nitro group and carboxyl anisotropy.[1] |

| Mass Spectrometry (ESI) | [M-H]⁻ = 205.1 (Negative mode is preferred for carboxylic acids).[1] |

| IR Spectroscopy | 1680 cm⁻¹ (C=O stretch, acid), 1530 & 1350 cm⁻¹ (NO₂ stretches), 3300 cm⁻¹ (N-H stretch). |

Part 5: Pharmaceutical Applications[2][8][9][10]

The 5-nitro-1H-indole-3-carboxylic acid scaffold is rarely the final drug; it is a "privileged structure" intermediate.[1]

Precursor to MAO-B Inhibitors (Parkinson's Disease)

The carboxylic acid is coupled with amines to form amides, while the nitro group is reduced to an amine (5-amino-1H-indole-3-carboxamide).[1] This motif fits into the active site of Monoamine Oxidase B (MAO-B), forming key hydrogen bonds with the FAD cofactor.[1]

IDO1 Inhibitor Synthesis

Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors often utilize the indole core.[1][7] The 5-nitro position allows for electronic tuning of the ring system, affecting the binding affinity to the heme iron in the enzyme active site.[1]

Derivatization Logic Diagram (DOT)

Caption: Figure 2. Divergent synthesis pathways. Modification A yields amino-scaffolds for cross-coupling; Modification B targets amide-based enzyme inhibitors.[1]

References

-

ChemicalBook. (2024).[1] 5-Nitroindole-3-carboxylic acid Properties and Synthesis.Link

-

Benek, O., et al. (2025).[1] Network-Based Drug Optimization toward the Treatment of Parkinson's Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation.[1][8] Journal of Medicinal Chemistry.[1][8] Link

-

Zhang, X., et al. (2019).[1] Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents.[1][7] Molecules, 24(11), 2163.[1] Link

-

Sigma-Aldrich. (2024).[1] Product Specification: 6-Nitroveratraldehyde (CAS 20357-25-9).[1][3][4][9] (Cited for CAS correction). Link

-

PubChem. (2024).[1] 5-nitro-1H-indole-3-carboxylic acid Compound Summary. National Library of Medicine.[1] Link

Sources

- 1. 5-Nitroindole synthesis - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 6-Nitroveratraldehyde | C9H9NO5 | CID 88505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 20357-25-9|4,5-Dimethoxy-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Network-Based Drug Optimization toward the Treatment of Parkinson’s Disease: NRF2, MAO-B, Oxidative Stress, and Chronic Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.com [assets.thermofisher.com]

5-nitro-1H-indole-3-carboxylic acid chemical properties.

An In-Depth Technical Guide to 5-nitro-1H-indole-3-carboxylic acid: Synthesis, Properties, and Reactivity

Introduction: A Versatile Heterocyclic Building Block

5-nitro-1H-indole-3-carboxylic acid is a substituted indole derivative that serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds.[1] The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[2] The presence of both a nitro group and a carboxylic acid on the indole ring provides two distinct and reactive handles for chemical modification, making this compound particularly valuable for creating diverse molecular libraries. Its derivatives have been investigated for a range of biological activities, including potential anti-inflammatory, antioxidant, and anti-tumor properties.[1] Notably, substituted 5-nitroindole scaffolds have been explored as binders for the c-Myc promoter G-quadruplex, a non-canonical DNA structure implicated in cancer, highlighting their potential in the development of novel anticancer drugs.[3][4]

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-nitro-1H-indole-3-carboxylic acid, tailored for professionals in chemical research and drug development.

Physicochemical and Spectral Properties

5-nitro-1H-indole-3-carboxylic acid typically appears as a yellow to light brown crystalline solid.[1][5] It is sparingly soluble in water but shows good solubility in organic solvents like ethanol and dimethylformamide (DMF).[1] The compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C) to ensure its stability.[5]

Table 1: Physicochemical Properties of 5-nitro-1H-indole-3-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₄ | [5][6] |

| Molar Mass | 206.15 g/mol | [5][6] |

| Appearance | Yellow to Light brown solid | [1][5] |

| Melting Point | 276-278 °C (with decomposition) | [1][5] |

| Boiling Point (Predicted) | 520.8 ± 30.0 °C | [5] |

| Density (Predicted) | 1.632 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.38 ± 0.30 | [5] |

| Storage Temperature | 2-8°C, under inert gas | [5] |

Spectral Data Insights

-

Mass Spectrometry: The expected molecular ion peak in mass spectrometry would correspond to its molecular weight. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 207, which has been experimentally confirmed.[5]

-

NMR Spectroscopy:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the indole ring, a signal for the N-H proton of the indole, and a downfield signal for the carboxylic acid proton. The electron-withdrawing effects of the nitro and carboxyl groups would influence the chemical shifts of the aromatic protons.

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including a signal for the carboxylic acid carbonyl carbon at a characteristic downfield shift.

-

Synthesis and Methodologies

The synthesis of 5-nitro-1H-indole-3-carboxylic acid can be approached through several routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary strategies involve either the direct nitration of the pre-formed indole-3-carboxylic acid or the construction of the indole ring with the nitro group already in place.

Method 1: Nitration of Indole-3-carboxylic acid

A common method involves the electrophilic nitration of indole-3-carboxylic acid.[1] The indole ring is highly reactive towards electrophiles, but this reactivity can also lead to polymerization under strongly acidic conditions.[7][8] Therefore, nitration conditions must be carefully controlled. The reaction is typically carried out using nitric acid in the presence of a catalyst like sulfuric acid.[1] The electron-withdrawing carboxylic acid group at the C3 position directs the incoming nitro group primarily to the C5 position of the benzene ring portion of the indole.

Method 2: Hydrolysis of a Trifluoroethanone Precursor

An alternative and high-yielding synthesis involves the alkaline hydrolysis of 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone.[5] This method avoids the direct nitration of the sensitive indole nucleus. The precursor is treated with a strong base, such as sodium hydroxide, which cleaves the trifluoroacetyl group to yield the corresponding carboxylate salt. Subsequent acidification precipitates the desired 5-nitro-1H-indole-3-carboxylic acid.[5]

Sources

- 1. chembk.com [chembk.com]

- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 3. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. uop.edu.pk [uop.edu.pk]

- 8. bhu.ac.in [bhu.ac.in]

5-nitro-1H-indole-3-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 5-nitro-1H-indole-3-carboxylic acid

Introduction

5-nitro-1H-indole-3-carboxylic acid is a pivotal heterocyclic compound that serves as a fundamental building block for a diverse range of more complex molecules, particularly within the realms of medicinal chemistry and materials science. The indole scaffold itself is a privileged structure, appearing in numerous FDA-approved drugs and natural products, imparting significant biological activity.[1] The addition of a nitro group at the 5-position and a carboxylic acid at the 3-position introduces key electronic and functional characteristics. The electron-withdrawing nature of the nitro group enhances the reactivity of the indole ring, making it a valuable intermediate for further synthetic transformations.[2] The carboxylic acid provides a handle for forming amides, esters, and other derivatives, crucial for tuning the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[3]

This guide provides an in-depth analysis of the core physical and chemical properties of 5-nitro-1H-indole-3-carboxylic acid. Understanding these characteristics is paramount for researchers in drug development, as properties such as solubility, acidity (pKa), and stability directly influence experimental design, formulation strategies, and biological performance. We will explore both documented and predicted properties, provide standardized protocols for their experimental determination, and discuss the implications of these characteristics for scientific applications.

Molecular and Physicochemical Properties

The fundamental identity and behavior of 5-nitro-1H-indole-3-carboxylic acid are defined by its physicochemical properties. These parameters are the starting point for any laboratory work, from designing a synthesis to developing a biological assay.

Core Data Summary

The following table summarizes the key physical and chemical properties of the compound. It is critical to note that while some properties like molecular weight are exact, others such as boiling point and pKa are often computationally predicted in commercially available databases and should be confirmed experimentally for rigorous applications.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂O₄ | [4][5] |

| Molecular Weight | 206.15 g/mol | [4] |

| CAS Number | 6958-37-8 | [4][5] |

| Appearance | Light brown to brown or yellow crystalline solid | [4][6] |

| Melting Point | 276-278 °C (with decomposition) | [4][6][7] |

| Note: Other values such as 256-258 °C have been reported.[8] | ||

| Boiling Point | 520.8 ± 30.0 °C (Predicted) | [4][6][7] |

| Density | 1.632 ± 0.06 g/cm³ (Predicted) | [4][6][7] |

| pKa | 3.38 ± 0.30 (Predicted) | [4][6][7] |

| Solubility | Slightly soluble in water; Soluble in ethanol and DMF. | [6] |

Structural Elucidation

The structure combines a bicyclic indole core with two key functional groups that dictate its properties.

Caption: Structure of 5-nitro-1H-indole-3-carboxylic acid.

Solubility Profile: A Practical Perspective

As indicated, the compound is sparingly soluble in water but shows good solubility in polar organic solvents like dimethylformamide (DMF) and ethanol.[6] This behavior is a direct consequence of its molecular structure. The indole ring is largely hydrophobic, while the carboxylic acid and nitro groups are highly polar and capable of hydrogen bonding. In water, the energetic cost of disrupting the strong water-water hydrogen bonding network to accommodate the hydrophobic indole core is not fully compensated by the solvation of the polar groups, leading to low solubility. In organic solvents like DMF, the molecule can engage in favorable dipole-dipole interactions and hydrogen bonding without the high energetic penalty, leading to better solubility. For drug development professionals, this necessitates the use of co-solvents or formulation strategies to achieve sufficient aqueous concentrations for biological testing.

Acidity and its Implications (pKa)

The predicted pKa of ~3.38 indicates that 5-nitro-1H-indole-3-carboxylic acid is a moderately strong organic acid, comparable to other benzoic acid derivatives.[4][6][7] This acidity stems from the carboxylic acid group. The stability of the resulting carboxylate conjugate base is enhanced by the electron-withdrawing effects of both the indole ring and, significantly, the nitro group. At physiological pH (~7.4), the carboxylic acid will be almost completely deprotonated to its carboxylate form (COO⁻). This is a critical consideration for drug design, as the charged state of a molecule profoundly affects its ability to cross cell membranes, interact with protein targets, and its overall ADME (absorption, distribution, metabolism, and excretion) profile.

Spectroscopic Profile (Predicted)

While specific experimental spectra for this compound are not widely published, a robust prediction of its spectral characteristics can be made based on the known properties of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the indole ring, and the carboxylic acid proton.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region.[9] Its signal will disappear upon exchange with D₂O.

-

Indole N-H Proton: The N-H proton of the indole ring typically appears as a broad singlet between 8.0 and 9.0 ppm.[1]

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (7.0-8.5 ppm). Due to the substitution pattern:

-

The H2 proton will likely be a singlet or a narrow doublet around 8.3 ppm.

-

The H4 proton, adjacent to the nitro-substituted ring, is expected to be a doublet around 8.1 ppm.

-

The H6 and H7 protons will form a more complex splitting pattern, influenced by ortho and meta couplings, appearing further upfield compared to H4.[10]

-

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the downfield signal of the carbonyl carbon and the signals of the eight other aromatic carbons.

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear in the 160-180 ppm range.[9]

-

Indole Ring Carbons: The eight carbons of the indole ring will resonate between approximately 110 and 140 ppm. The carbon attached to the nitro group (C5) and the carbons adjacent to the nitrogen atom (C2 and C7a) will be the most deshielded within this range.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the chemical bonds.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[11]

-

N-H Stretch (Indole): A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the indole ring.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is indicative of the carbonyl group.[11]

-

N-O Stretch (Nitro Group): Two strong bands are expected: one for the asymmetric stretch around 1500-1550 cm⁻¹ and one for the symmetric stretch around 1340-1380 cm⁻¹.[12]

-

C=C Stretch (Aromatic): Multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region.

UV-Visible Spectroscopy

The electronic absorption spectrum is determined by the conjugated π-system of the indole ring, extended by the nitro and carboxylic acid groups. The parent indole-3-carboxylic acid absorbs around 278 nm.[13] The addition of a nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift. Related nitroindoles show absorption maxima in the 320-350 nm range.[14] Therefore, 5-nitro-1H-indole-3-carboxylic acid is predicted to have a λ_max in the near-UV range, likely between 320 and 340 nm.

Key Experimental Protocols

To ensure scientific rigor, predicted values must be validated experimentally. The following sections detail standardized, self-validating protocols for determining two critical physical properties: aqueous solubility and pKa.

Protocol 1: Determination of Aqueous Solubility via the Shake-Flask Method

This protocol is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's solubility in a specific medium.[15]

Caption: Workflow for the Shake-Flask Solubility Assay.

Step-by-Step Methodology:

-

Reagent and Sample Preparation:

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Weigh an amount of 5-nitro-1H-indole-3-carboxylic acid sufficient to create a visible excess of solid when added to the solvent (e.g., 2-5 mg).

-

-

Equilibration:

-

Add the weighed solid to a known volume (e.g., 1-2 mL) of the buffer in a glass vial.[16]

-

Seal the vial securely to prevent solvent evaporation.

-

Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[17]

-

-

Sample Collection and Preparation:

-

After incubation, visually confirm that excess solid remains.

-

Allow the vial to stand undisturbed for at least 30 minutes to let the solid settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a low-binding 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.

-

-

Analysis:

-

Prepare a standard stock solution of the compound in a suitable organic solvent (e.g., DMSO) and create a calibration curve by making serial dilutions in the aqueous buffer.

-

Analyze the filtered sample and the calibration standards using a validated analytical method, typically HPLC-UV or UV-Vis spectrophotometry.

-

-

Data Interpretation:

-

Using the calibration curve, determine the concentration of the compound in the filtered, saturated solution. This value represents the thermodynamic solubility.

-

Protocol 2: Determination of pKa via Potentiometric Titration

This classic method determines the pKa by monitoring the pH of a solution as a titrant is added, allowing for the construction of a titration curve.[18]

Step-by-Step Methodology:

-

Solution Preparation:

-

Accurately weigh a sample of 5-nitro-1H-indole-3-carboxylic acid (e.g., 10-20 mg) and dissolve it in a suitable solvent. Since the compound has low water solubility, a co-solvent system (e.g., 50:50 ethanol:water) may be necessary. Record the total volume.

-

Prepare a standardized solution of a strong base, typically 0.1 M NaOH, free from carbonate.

-

-

Titration Setup:

-

Place the dissolved acid solution in a beaker with a magnetic stir bar.

-

Immerse a calibrated pH electrode connected to a pH meter into the solution.

-

Use a burette to carefully add the standardized NaOH solution in small, precise increments.

-

-

Data Collection:

-

Record the initial pH of the acid solution before adding any base.

-

Add the NaOH titrant in small volumes (e.g., 0.1 mL increments), stirring continuously. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue this process well past the equivalence point (the point of rapid pH change).

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point volume (V_eq), which is the inflection point of the curve. This can be found visually or by calculating the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated acid [HA] and the deprotonated conjugate base [A⁻] are equal, as per the Henderson-Hasselbalch equation.[18]

-

Stability and Storage

Proper storage is essential to maintain the integrity of the compound. 5-nitro-1H-indole-3-carboxylic acid should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[4][7] This precaution minimizes degradation from atmospheric moisture, oxygen, and potential light-induced reactions. The compound is noted to decompose at its melting point, indicating thermal lability at high temperatures.

Safety and Handling

Based on available safety data, 5-nitro-1H-indole-3-carboxylic acid is associated with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

Recommended Handling Procedures:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid generating dust. When handling the solid, use appropriate weighing techniques to minimize airborne particles.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water. Seek medical attention if irritation persists.

Conclusion

5-nitro-1H-indole-3-carboxylic acid is a compound of significant interest to the scientific community, particularly for its role as a versatile synthetic intermediate. Its key physical properties—moderate acidity, limited aqueous solubility, and specific thermal and spectroscopic characteristics—are direct consequences of its indole, carboxylic acid, and nitro functionalities. A thorough understanding and experimental validation of these properties are not merely academic exercises; they are critical prerequisites for the successful application of this molecule in drug discovery, materials science, and other advanced research fields. The protocols and data presented in this guide offer a comprehensive framework for researchers to handle, characterize, and effectively utilize this valuable chemical entity.

References

-

ChemBK. 5-Nitro-1H-indole-3-carboxylic acid. Available from: [Link]

-

ChemSynthesis. 5-nitro-1H-indole-3-carboxylic acid. Available from: [Link]

-

Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. Available from: [Link]

-

ResearchGate. UV-visible absorption spectra of indole-3-acetaldehyde.... Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Asghar, A., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Available from: [Link]

-

Lignell, H., et al. (2013). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 117(48), 12930-12941. Available from: [Link]

-

Scribd. Indole 3 Carboxylate. Available from: [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

-

University of the West Indies at Mona. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available from: [Link]

-

Khodarahmi, G., et al. (2022). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Avicenna Journal of Medical Biotechnology, 14(3), 209-218. Available from: [Link]

-

The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and.... Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Supporting Information. Regioselective C5−H Direct Iodination of Indoles. Available from: [Link]

-

Lifescience Global. Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by.... Available from: [Link]

-

ResearchGate. UV/Vis spectra of indole-3-acetic acid.... Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Chemistry LibreTexts. 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Available from: [Link]

-

PubChem. 5-Nitro-1-(3-phenylpropyl)indole-3-carboxylic acid. Available from: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. chemimpex.com [chemimpex.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]

- 5. 5-Nitro-1H-indole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. 5-NITROINDOLE-3-CARBOXYLIC ACID CAS#: 6958-37-8 [m.chemicalbook.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. bioassaysys.com [bioassaysys.com]

- 17. enamine.net [enamine.net]

- 18. web.williams.edu [web.williams.edu]

An In-depth Technical Guide to the Solubility of 5-nitro-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 5-nitro-1H-indole-3-carboxylic acid, a key intermediate in various synthetic and pharmaceutical applications. We will delve into the theoretical underpinnings of its solubility, provide detailed protocols for experimental determination, and present a framework for understanding its behavior in various solvent systems.

Introduction: The Significance of Solubility for 5-nitro-1H-indole-3-carboxylic Acid

5-nitro-1H-indole-3-carboxylic acid is a versatile organic compound utilized in the synthesis of a range of biologically active molecules.[1] Its utility in drug discovery and materials science is often dictated by its physicochemical properties, paramount among which is solubility. Understanding and quantifying the solubility of this compound is critical for:

-

Reaction kinetics and optimization: Ensuring the compound is in the solution phase for efficient chemical reactions.

-

Purification and crystallization: Developing effective methods for obtaining the pure compound.

-

Formulation development: Creating stable and bioavailable formulations for pharmaceutical applications.

-

In vitro and in vivo studies: Ensuring accurate dosing and interpretation of biological data.

This guide will equip the researcher with the necessary knowledge to confidently assess and manipulate the solubility of 5-nitro-1H-indole-3-carboxylic acid.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. For 5-nitro-1H-indole-3-carboxylic acid, the key determinants are its aromatic indole core, the electron-withdrawing nitro group, and the acidic carboxylic acid moiety.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₄ | [1] |

| Molecular Weight | 206.15 g/mol | [1] |

| Melting Point | 276-278 °C (decomposes) | [1] |

| pKa (predicted) | 3.38 ± 0.30 | [1] |

| Appearance | Yellow crystalline solid | [1] |

Key Structural Features Influencing Solubility:

-

Indole Ring System: The bicyclic aromatic structure contributes to the compound's hydrophobicity, favoring solubility in organic solvents.

-

Nitro Group (-NO₂): This strongly electron-withdrawing group enhances the polarity of the molecule, potentially increasing interactions with polar solvents.

-

Carboxylic Acid Group (-COOH): This is the most significant contributor to the pH-dependent solubility in aqueous media. In its protonated form (at low pH), the molecule is less polar. Upon deprotonation to the carboxylate anion (-COO⁻) at higher pH, its polarity and aqueous solubility dramatically increase.

Qualitative and Quantitative Solubility Profile

Qualitative assessments indicate that 5-nitro-1H-indole-3-carboxylic acid is slightly soluble in water and soluble in organic solvents such as ethanol and dimethylformamide.[1] However, for rigorous scientific applications, quantitative data is essential. The following table provides a framework for collating experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility (g/L) | Method |

| Water (pH 3.0) | 25 | Data to be determined | Thermodynamic |

| Water (pH 7.4) | 25 | Data to be determined | Thermodynamic |

| Ethanol | 25 | Data to be determined | Thermodynamic |

| Methanol | 25 | Data to be determined | Thermodynamic |

| Acetone | 25 | Data to be determined | Thermodynamic |

| Acetonitrile | 25 | Data to be determined | Thermodynamic |

| Dimethyl Sulfoxide (DMSO) | 25 | Data to be determined | Thermodynamic |

| Dimethylformamide (DMF) | 25 | Data to be determined | Thermodynamic |

Note: This table is intended as a template for recording experimental results. The actual solubility values need to be determined using the protocols outlined in the subsequent sections.

Experimental Determination of Solubility: Protocols and Causality

Two primary types of solubility are relevant in research and development: thermodynamic and kinetic solubility. The choice of method depends on the application.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most reliable technique for this determination.[2][3]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation: Add an excess amount of solid 5-nitro-1H-indole-3-carboxylic acid to a vial containing a precise volume of the chosen solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[4]

-

Sample Collection: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Separation: Carefully withdraw a clear aliquot of the supernatant. To ensure no undissolved particles are transferred, filter the aliquot through a syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be prepared to accurately determine the concentration.

-

pH Measurement (for aqueous solutions): For aqueous solubility determination, measure the pH of the final saturated solution to account for any potential changes during the experiment.[3]

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution. It is often used in early drug discovery for high-throughput screening of large compound libraries.[5] The result is often lower than the thermodynamic solubility but provides a rapid assessment of a compound's dissolution behavior.

Caption: Workflow for Kinetic Solubility Determination.

-

Stock Solution: Prepare a concentrated stock solution of 5-nitro-1H-indole-3-carboxylic acid in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Precipitation: Add the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS) to each well. The final DMSO concentration should be kept low (typically <1%) to minimize its co-solvent effects.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 1-2 hours).

-

Detection: Determine the concentration at which precipitation occurs. This can be done by:

pH-Dependent Solubility: A Critical Consideration

As a carboxylic acid with a predicted pKa of approximately 3.38, the aqueous solubility of 5-nitro-1H-indole-3-carboxylic acid is highly dependent on the pH of the solution.

Caption: pH-Dependent Solubility Equilibrium.

-

At pH values below the pKa (e.g., in acidic solutions), the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and will exhibit lower aqueous solubility.

-

At pH values above the pKa (e.g., in neutral or basic solutions), the carboxylic acid will be deprotonated to its carboxylate anion form (-COO⁻). This ionic form is significantly more polar, leading to a substantial increase in aqueous solubility.

This pH-dependent behavior is a critical factor to consider in biological assays, formulation, and purification processes. For instance, the compound will be more soluble in the slightly basic environment of the intestines compared to the acidic environment of the stomach.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 5-nitro-1H-indole-3-carboxylic acid. While qualitative data suggests poor aqueous solubility and good organic solvent solubility, accurate quantitative data, which is crucial for all research and development applications, must be determined experimentally. The provided protocols for thermodynamic and kinetic solubility offer robust methods for generating this critical data. Future work should focus on generating a comprehensive, publicly available dataset of the solubility of this compound in a wide range of pharmaceutically and synthetically relevant solvents at various temperatures.

References

-

Annex 4 - World Health Organization (WHO). (n.d.). Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ChemBK. (2024, April 10). 5-Nitro-1H-indole-3-carboxylic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

PubMed. (n.d.). In vitro solubility assays in drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

University of California, Davis. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

A Comprehensive Technical Guide on the Melting Point of 5-Nitro-1H-indole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Fundamental Physical Constant

In the landscape of pharmaceutical research and organic synthesis, the physical properties of a compound serve as the cornerstone of its identity and purity. Among these, the melting point stands out as a fundamental, yet profoundly informative, characteristic. This guide provides an in-depth exploration of the melting point of 5-nitro-1H-indole-3-carboxylic acid, a key intermediate in the synthesis of various biologically active molecules.[1] Understanding the precise melting point of this compound is not merely an academic exercise; it is a critical parameter for quality control, ensuring the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.

This document will delve into the theoretical underpinnings of melting point determination, present a robust experimental protocol for its accurate measurement, and discuss the various factors that can influence its value. The aim is to equip researchers with the necessary knowledge to confidently assess the purity and identity of 5-nitro-1H-indole-3-carboxylic acid in a laboratory setting.

Physicochemical Properties of 5-Nitro-1H-indole-3-carboxylic Acid

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₄ | [2] |

| Molecular Weight | 206.15 g/mol | [3] |

| Appearance | Light brown to brown solid | [3][4] |

| Melting Point | 276-278 °C (with decomposition) | [1][3][4] |

| pKa | 3.38 ± 0.30 (Predicted) | [3][4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [3][4] |

Note: One source reported a melting point of 256-258 °C, which may indicate a different polymorphic form or the presence of impurities.[5]

The Science of Melting: More Than Just a Number

The melting point of a pure, crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure compound, this transition occurs over a narrow temperature range, often referred to as a "sharp" melting point. The presence of impurities, however, disrupts the crystalline lattice, leading to a depression and broadening of the melting point range.[6][7] This phenomenon, known as melting point depression, is a powerful tool for assessing the purity of a substance.[8]

Several factors can influence the observed melting point of 5-nitro-1H-indole-3-carboxylic acid:

-

Purity: This is the most critical factor. Even small amounts of impurities can significantly lower and broaden the melting range.[6]

-

Polymorphism: The existence of different crystalline structures (polymorphs) of the same compound can result in different melting points.

-

Heating Rate: A rapid heating rate during measurement can lead to an artificially elevated and broad melting point range, as there is insufficient time for complete heat transfer.

-

Sample Packing: The way the sample is packed into the capillary tube can affect heat transfer and the observed melting behavior.

Experimental Protocol for Accurate Melting Point Determination

The following protocol outlines a reliable method for determining the melting point of 5-nitro-1H-indole-3-carboxylic acid using a standard melting point apparatus.

I. Sample Preparation and Purification

The purity of the sample is paramount for an accurate melting point determination. If the synthetic route suggests the presence of residual starting materials or byproducts, purification by recrystallization is essential.[9] A common synthesis for 5-nitro-1H-indole-3-carboxylic acid involves the hydrolysis of 1-(5-nitro-3-indolyl)-2,2,2-trifluoroethanone.[3][10]

Recrystallization (Illustrative Example):

-

Dissolve the crude 5-nitro-1H-indole-3-carboxylic acid in a minimal amount of a suitable hot solvent (e.g., ethanol, acetic acid).

-

Slowly cool the solution to allow for the formation of well-defined crystals.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Thoroughly dry the purified crystals under vacuum to remove any residual solvent.

II. Melting Point Measurement

Apparatus: A calibrated digital melting point apparatus or a Thiele tube setup can be used.[6]

Procedure:

-

Sample Loading: Finely powder a small amount of the dry, purified 5-nitro-1H-indole-3-carboxylic acid. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11]

-

Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will help in setting the parameters for a more accurate measurement.

-

Accurate Measurement: For the precise determination, use a fresh sample and heat at a rate of approximately 1-2 °C per minute, starting from about 20 °C below the approximate melting point.[12]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (the completion of melting). This range is the melting point of the sample.[11][12]

-

Decomposition: Note that 5-nitro-1H-indole-3-carboxylic acid is reported to decompose at its melting point.[1][3][4] This may be observed as darkening or gas evolution.

Workflow for Accurate Melting Point Determination

Caption: A flowchart illustrating the key stages for the accurate determination of the melting point of 5-nitro-1H-indole-3-carboxylic acid, from sample preparation to final reporting.

Conclusion: Ensuring Confidence in Your Research

The melting point of 5-nitro-1H-indole-3-carboxylic acid, consistently reported in the range of 276-278 °C with decomposition, is a critical parameter for its identification and quality assessment.[1][3][4] Adherence to a meticulous experimental protocol, including sample purification and controlled heating rates, is essential for obtaining accurate and reproducible results. By understanding the factors that influence this fundamental physical property, researchers can ensure the integrity of their starting materials, leading to more reliable and successful outcomes in their synthetic and drug development endeavors.

References

-

5-Nitro-1H-indole-3-carboxylic acid - ChemBK. Available at: [Link]

-

5-nitro-1H-indole-3-carboxylic acid - ChemSynthesis. Available at: [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. Available at: [Link]

-

Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem. Available at: [Link]

- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Available at: [Link]

-

Factors Affecting Melting Point: Definition, Examples, Diagrams - Unacademy. Available at: [Link]

-

Melting point determination. Available at: [Link]

-

Boiling Point and Melting Point in Organic Chemistry. Available at: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available at: [Link]

- CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents.

-

Melting point determination - SSERC. Available at: [Link]

-

What Factors Affect Melting Point? - Sciencing. Available at: [Link]

-

6.1C: Melting Point Theory - Chemistry LibreTexts. Available at: [Link]

-

5-NITRO-1H-INDOLE-3-CARBOXYLIC ACID | CAS - Matrix Fine Chemicals. Available at: [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 5-NITRO-1H-INDOLE-3-CARBOXYLIC ACID | CAS [matrix-fine-chemicals.com]

- 3. 5-NITROINDOLE-3-CARBOXYLIC ACID CAS#: 6958-37-8 [m.chemicalbook.com]

- 4. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [amp.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 10. 5-NITROINDOLE-3-CARBOXYLIC ACID | 6958-37-8 [chemicalbook.com]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Molecular Architecture and Synthetic Utility of 5-Nitro-1H-Indole-3-Carboxylic Acid

Topic: 5-nitro-1H-indole-3-carboxylic acid Content Type: Technical Whitepaper / Synthetic Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

A Technical Guide for Medicinal Chemistry Applications

Executive Summary & Structural Anatomy

5-nitro-1H-indole-3-carboxylic acid (CAS: 6958-37-8) represents a critical scaffold in modern drug discovery, particularly in the development of kinase inhibitors, antiviral agents, and G-quadruplex binders (e.g., c-Myc targeting). Unlike simple indoles, the presence of the electron-withdrawing nitro group at the C5 position significantly alters the electronic landscape of the indole core, reducing the nucleophilicity of the pyrrole ring and increasing the acidity of the N-H proton.

This guide details the structural properties, a high-purity synthetic protocol via the Vilsmeier-Pinnick sequence, and the validation metrics required for pharmaceutical-grade isolation.

Physicochemical Profile

The molecule exhibits high polarity and significant intermolecular hydrogen bonding, resulting in a high melting point and limited solubility in non-polar solvents.

| Property | Value / Characteristic | Contextual Note |

| Formula | MW: 206.16 g/mol | |

| Appearance | Yellow to Brown Crystalline Solid | Nitro group conjugation confers color. |

| Melting Point | 276–278 °C (decomp) | High MP due to strong dimer formation via carboxylic acid and N-H bonds. |

| pKa (calc) | ~3.38 (COOH), ~14 (NH) | The 5-nitro group enhances acidity relative to unsubstituted indole-3-carboxylic acid. |

| Solubility | DMSO, DMF, dilute base | Poor solubility in DCM/Hexanes; crucial for workup design. |

Synthetic Protocol: The Two-Stage Vilsmeier-Pinnick Sequence

While industrial routes often utilize the Fischer Indole synthesis (reacting 4-nitrophenylhydrazine with pyruvate derivatives), that method often yields regioisomeric impurities and requires harsh acidic cyclization.

For pharmaceutical applications requiring high regiochemical purity, the Vilsmeier-Haack Formylation followed by Pinnick Oxidation is the superior, self-validating protocol. This route guarantees substitution at the C3 position due to the inherent reactivity of the indole ring.

Strategic Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting critical control points.

Figure 1: Step-wise conversion of 5-nitroindole to the target carboxylic acid via the aldehyde intermediate.[1][2][3][4]

Detailed Methodology

Step 1: C3-Formylation (Vilsmeier-Haack)

This step installs the carbon framework. The electron-withdrawing nitro group deactivates the ring, requiring careful temperature management to ensure complete conversion.

-

Reagents: 5-Nitroindole (1.0 eq),

(1.2 eq), DMF (anhydrous, excess). -

Protocol:

-

Activation: Cool anhydrous DMF to 0°C under

. Dropwise add -

Addition: Add 5-nitroindole dissolved in DMF to the mixture at 0°C.

-

Reaction: Warm to ambient temperature (25°C). If conversion is slow (monitored by TLC), heat to 60°C. The 5-nitro group deactivation may require thermal energy compared to simple indoles.

-

Quench: Pour the reaction mixture onto crushed ice/water containing sodium acetate. The basic buffer facilitates the hydrolysis of the iminium intermediate to the aldehyde.

-

Isolation: Filter the yellow precipitate. Recrystallize from ethanol/DMF.

-

Checkpoint: Target Intermediate is 5-nitroindole-3-carboxaldehyde .[7]

-

Step 2: Aldehyde Oxidation (Pinnick Conditions)

We utilize Pinnick oxidation (NaClO2) rather than Permanganate.

-

Why? Permanganate can cleave the indole double bond (C2-C3). Pinnick oxidation is chemoselective for the aldehyde

carboxylic acid transformation.[3] -

Reagents: 3-Formyl-5-nitroindole (1.0 eq), Sodium Chlorite (

, 3.0 eq), -

Protocol:

-

Solvation: Dissolve the aldehyde in t-BuOH/Water (3:1).

-

Buffering: Add

to maintain pH ~3–4. Critical: Prevents the formation of explosive -

Scavenging: Add 2-methyl-2-butene (excess). Mechanism: This scavenges the HOCl byproduct, which would otherwise chlorinate the indole ring.

-

Oxidation: Add

portion-wise at room temperature. Stir for 4–12 hours. -

Workup: Acidify to pH 2 with 1N HCl to precipitate the carboxylic acid. Filter and wash with cold water.

-

Pharmaceutical Applications & Mechanism of Action

The 5-nitro-1H-indole-3-carboxylic acid scaffold is not merely a building block; it acts as a bio-isostere for purines and other heterocyclic systems.

Kinase Inhibition & Scaffold Hopping

In kinase inhibitor design, the indole N-H and the C3-carboxylic acid (or its amide derivatives) form a critical "hinge-binding" motif.

-

H-Bond Donor: The Indole N-H hydrogen bonds with the hinge region backbone (e.g., Glu or Met residues).

-

H-Bond Acceptor: The C3-carbonyl oxygen interacts with backbone amides.

-

Selectivity: The 5-nitro group projects into the solvent-exposed region or a specific hydrophobic pocket (Gatekeeper residue), improving selectivity over other kinases.

G-Quadruplex Binding (c-Myc)

Derivatives of this acid have been identified as stabilizers of G-quadruplex DNA structures in the c-Myc promoter region.

-

Mechanism: The planar indole core intercalates between the G-tetrads. The electron-deficient nitro group enhances

-stacking interactions with the guanine bases, potentially repressing c-Myc oncogene transcription.

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized material, the following analytical signatures must be confirmed.

Diagnostic NMR Resonances

Comparison between the intermediate (Aldehyde) and Product (Acid) is the primary validation step.

| Nucleus | Intermediate: 3-Formyl-5-nitroindole | Product: 5-Nitroindole-3-carboxylic acid | Diagnostic Change |

| 1H NMR (CHO/COOH) | Disappearance of sharp aldehyde peak; appearance of broad exchangeable acid peak. | ||

| 1H NMR (C2-H) | Slight upfield shift due to change in anisotropy of the carbonyl group. | ||

| 1H NMR (N-H) | Remains present; confirms indole ring is intact (no N-alkylation). |

Mass Spectrometry

-

Method: ESI-MS (Negative Mode).

-

Expected Ion:

= 205.15 m/z. -

Note: Carboxylic acids ionize readily in negative mode; the nitro group assists this ionization by stabilizing the negative charge.

References

-

Vertex AI Search . (2025). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives. Retrieved from

-

ChemicalBook . (2025). 5-Nitroindole-3-carboxylic acid Properties and Supplier Data. Retrieved from

-

BenchChem . (2025).[5] Vilsmeier-Haack Formylation of Indoles: Protocols and Yields. Retrieved from

-

Wikipedia / Organic Chemistry Portal . (2025). Pinnick Oxidation Mechanism and Scope. Retrieved from

-

ChemBK . (2024). 5-Nitro-1H-indole-3-carboxylic acid MSDS and Structure. Retrieved from

Sources

- 1. CN100491350C - The preparation method of 5-nitroindole-2-carboxylic acid - Google Patents [patents.google.com]

- 2. orgoly.com [orgoly.com]

- 3. chemistry-reaction.com [chemistry-reaction.com]

- 4. psiberg.com [psiberg.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. chemimpex.com [chemimpex.com]

Biological Activity and Pharmacological Potential of 5-Nitro-1H-indole-3-carboxylic Acid

This technical guide provides a comprehensive analysis of 5-nitro-1H-indole-3-carboxylic acid , a privileged scaffold in medicinal chemistry.[1][2] It synthesizes current pharmacological data, focusing on its role as a precursor for anticancer agents (specifically G-quadruplex binders) and its inherent redox-active properties.[2]

Technical Guide for Drug Development Professionals

Executive Summary

5-Nitro-1H-indole-3-carboxylic acid (CAS: 6958-37-8) represents a critical "pharmacophore hub" in drug discovery.[1][2] While the parent acid exhibits modest intrinsic activity due to limited membrane permeability, its value lies in its dual-functional architecture:

-

The 5-Nitro Group: A redox-active center capable of generating Reactive Oxygen Species (ROS) and serving as a prodrug moiety activated by nitroreductases (bacterial or hypoxic tumor environments).[1][2]

-

The 3-Carboxylic Acid: A versatile conjugation handle for amide/ester diversification, essential for tuning lipophilicity and target engagement (e.g., c-Myc G-quadruplex binding).[1][2]

This guide details the molecule's structure-activity relationships (SAR), validated therapeutic applications, and standardized protocols for biological evaluation.[3]

Molecular Architecture & Pharmacophore Analysis[2]